molecular formula C15H18N4O3S2 B2858792 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 851409-57-9

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2858792
CAS RN: 851409-57-9
M. Wt: 366.45
InChI Key: TZHNNEUPLVCPSF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. Unfortunately, specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like melting point, boiling point, density, solubility, and stability . Unfortunately, specific physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Crystal Structure Analysis

Research on related thieno[3,2-d]pyrimidine compounds has provided insights into their crystal structures, revealing folded conformations and intramolecular interactions. These studies offer valuable information on the structural characteristics that could influence the biological activity of these compounds. For instance, studies by Subasri et al. (2016, 2017) on similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have detailed their folded conformation, highlighting intramolecular hydrogen bonds that stabilize these structures (Subasri et al., 2016); (Subasri et al., 2017).

Antitumor Activity

Compounds containing the thieno[3,2-d]pyrimidine scaffold, such as those studied by Hafez and El-Gazzar (2017), have shown potent anticancer activity against several human cancer cell lines. This suggests the potential of 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide analogs in oncology research (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The antimicrobial potential of related compounds has been investigated, with some derivatives displaying significant antibacterial and antifungal activities. This line of research suggests the possible use of thieno[3,2-d]pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Inhibition of Key Enzymes

Studies have also explored the ability of thieno[3,2-d]pyrimidine analogs to inhibit crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in the synthesis of DNA and thus represent important targets in cancer chemotherapy. Gangjee et al. (2008, 2009) have reported on compounds that exhibit potent dual inhibitory activity against human TS and DHFR, highlighting the therapeutic potential of these molecules (Gangjee et al., 2008); (Gangjee et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Without more specific information, it’s challenging to provide a detailed analysis of its safety and hazards.

properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-4-19-14(21)13-10(6-9(3)24-13)16-15(19)23-7-12(20)17-11-5-8(2)22-18-11/h5,9H,4,6-7H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNNEUPLVCPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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